1,5-Diazocan-3-ol 2HCl

Description

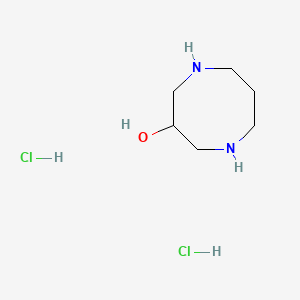

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-diazocan-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h6-9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEHUXXRLDOTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CNC1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1,5 Diazocan 3 Ol 2hcl

Role as a Key Intermediate in the Assembly of 1,5-Diazocan-2-ones

1,5-Diazocan-3-ol (B1655388) serves as a crucial precursor in the synthesis of 1,5-diazocan-2-ones, a class of compounds with recognized biological activities. The transformation typically involves an intramolecular cyclization, where one of the nitrogen atoms acts as a nucleophile and the carbon bearing the hydroxyl group, or a derivative thereof, acts as the electrophilic center.

The conversion of amino alcohols into lactams, known as oxidative lactamization, is a key strategy for the synthesis of 1,5-diazocan-2-ones from 1,5-diazocan-3-ol. jchemlett.comjchemlett.com This transformation can be achieved using various metal-based catalysts, with ruthenium-based systems being particularly prevalent. jchemlett.comrsc.org The general mechanism involves the initial oxidation of the secondary alcohol to a ketone, forming a 1,5-diazocan-3-one intermediate. This is followed by an intramolecular condensation between one of the amine groups and the newly formed ketone to yield a cyclic hemiaminal. Subsequent dehydrogenation of this intermediate furnishes the final lactam product. jchemlett.com

Another pathway involves the activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by one of the amine functionalities. However, the direct oxidative cyclization of amino alcohols is often a more direct and atom-economical approach. jchemlett.com The choice of catalyst and reaction conditions can influence the selectivity of the cyclization, favoring either the formation of the lactam or a cyclic amine. For instance, the addition of a hydrogen acceptor can promote the formation of the amide (lactam). researchgate.net

| Catalyst System | Hydrogen Acceptor/Additive | Typical Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Ru-based catalysts | Ketone (e.g., propiophenone) | Cyclohexane | High Temperature (e.g., 140°C) | Lactam formation |

| Rh-based catalysts | Acetone | - | - | Lactam formation |

| Gold nanoparticles on hydrotalcite | O₂ | Toluene | - | Amide formation |

The hydroxyl group plays a pivotal role in the cyclization to form 1,5-diazocan-2-ones. In oxidative lactamization reactions, the hydroxyl group is the site of the initial oxidation to a ketone, which is the key electrophilic center for the subsequent intramolecular cyclization. jchemlett.com The presence and position of the hydroxyl group direct the formation of the lactam ring.

Furthermore, the hydroxyl group can influence the reaction through hydrogen bonding, which can affect the conformation of the molecule and the nucleophilicity of the adjacent amine. In certain cyclization strategies, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic attack by the amine. This approach, however, is less direct than the oxidative methods. The stereochemistry of the hydroxyl group can also be expected to influence the stereochemical outcome of the cyclization, particularly in the formation of chiral lactams, though specific studies on 1,5-diazocan-3-ol are not extensively documented.

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group in 1,5-diazocan-3-ol is amenable to a variety of functional group interconversions, allowing for the synthesis of a range of derivatives with modified properties and further synthetic utility.

Esterification: The hydroxyl group of 1,5-diazocan-3-ol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. youtube.comchemguide.co.uk When using an acid chloride or anhydride, the reaction typically proceeds readily. youtube.comchemguide.co.uk The reaction with a carboxylic acid, known as the Fischer-Speier esterification, generally requires an acid catalyst. Given the presence of two basic amine groups in the molecule, these would be protonated under acidic conditions. Therefore, for a successful esterification, the amine functionalities would likely need to be protected, for example, with a Boc group. nih.gov

Etherification: Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com A strong base is required for the deprotonation. youtube.com Care must be taken to control the regioselectivity, as the secondary amine protons are also acidic and could potentially be deprotonated, leading to N-alkylation. Protection of the amine groups would likely be necessary to ensure selective O-alkylation.

Oxidation: The secondary alcohol in 1,5-diazocan-3-ol can be oxidized to the corresponding ketone, 1,5-diazocan-3-one. The presence of the amine groups can influence the choice of oxidizing agent, as some oxidants are not compatible with amines. mdpi.com Gold-based catalysts have been shown to be effective for the oxidation of amino alcohols, although the amino group can sometimes negatively impact catalyst durability. mdpi.com

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | Dichloromethane | Can be acidic and may not be compatible with acid-sensitive functional groups. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild conditions, but can be expensive. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature (-78°C) | Mild conditions, but produces volatile and odorous byproducts. |

| Catalytic oxidation (e.g., with Ru, Au, or TEMPO) | Varies with catalyst | Often more environmentally friendly. |

Transformations Involving the Amine Functionalities

The two secondary amine groups in 1,5-diazocan-3-ol are nucleophilic and can undergo a variety of transformations, such as N-alkylation and N-acylation. Due to the symmetrical nature of the molecule (in the absence of stereocenters at other positions), the two amine groups are chemically equivalent. However, achieving mono- versus di-substitution can be a challenge and often requires careful control of stoichiometry and reaction conditions.

N-Acylation: The amine functionalities can be readily acylated using acid chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. nih.gov This reaction leads to the formation of amides. Protection of the hydroxyl group may be necessary to prevent O-acylation, depending on the relative reactivity and the reagents used. If the amine groups are to be selectively acylated, the use of a base is crucial.

N-Alkylation: N-alkylation can be achieved by reaction with alkyl halides. d-nb.infonih.gov This reaction typically proceeds via an SN2 mechanism. d-nb.info Controlling the degree of alkylation (mono- vs. di-alkylation) can be difficult, and over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction. Regioselective N-alkylation can be influenced by the choice of base, solvent, and the nature of the alkylating agent. d-nb.info For selective mono-alkylation, protection-deprotection strategies are often employed. For instance, one amine group can be protected with a group like Boc, followed by alkylation of the other amine, and subsequent deprotection. researchgate.net

Alkylation and Acylation Reactions

The presence of two secondary amine functionalities and a hydroxyl group makes 1,5-diazocan-3-ol a versatile substrate for alkylation and acylation reactions. These reactions typically proceed via nucleophilic substitution, where the nitrogen or oxygen atoms act as nucleophiles.

Alkylation: The N-alkylation of 1,5-diazocan-3-ol can lead to a variety of products, including mono- and di-N-substituted derivatives. The regioselectivity of these reactions can be influenced by the reaction conditions, such as the nature of the alkylating agent, the base used, and the solvent. In principle, O-alkylation of the hydroxyl group is also possible, though generally less favorable in the presence of the more nucleophilic secondary amines, especially under basic conditions.

Typical alkylating agents that could be employed include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction would necessitate the use of a base to deprotonate the secondary ammonium ions of the dihydrochloride (B599025) salt, thereby activating the nitrogens for nucleophilic attack.

Acylation: N-acylation of the diazocane nitrogens can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically high-yielding and can be used to introduce a wide range of functional groups. The resulting amides are generally stable compounds. Similar to alkylation, selective mono- or di-acylation can be achieved by controlling the stoichiometry of the reactants. O-acylation of the secondary alcohol is also a potential reaction pathway, which could compete with N-acylation depending on the specific conditions and reagents used.

| Reagent Class | Example Reagent | Potential Product(s) |

| Alkyl Halide | Methyl Iodide | 1-Methyl-1,5-diazocan-3-ol, 1,5-Dimethyl-1,5-diazocan-3-ol |

| Acyl Chloride | Acetyl Chloride | 1-Acetyl-1,5-diazocan-3-ol, 1,5-Diacetyl-1,5-diazocan-3-ol |

| Acid Anhydride | Acetic Anhydride | 1-Acetyl-1,5-diazocan-3-ol, 1,5-Diacetyl-1,5-diazocan-3-ol |

Formation of N-Substituted Diazocane Derivatives

The synthesis of N-substituted derivatives of 1,5-diazocan-3-ol is a key transformation for modifying its chemical and physical properties. Beyond simple alkylation and acylation, other methods can be employed to introduce a diverse array of substituents at the nitrogen centers.

One common strategy is reductive amination . This involves the reaction of the free 1,5-diazocan-3-ol with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the direct formation of N-alkylated products. By choosing different carbonyl compounds, a wide variety of substituents can be introduced.

Another important reaction is the Michael addition . As a secondary amine, 1,5-diazocan-3-ol can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, and enones. This reaction provides a route to N-substituted derivatives with a three-carbon extension.

The table below summarizes some potential N-substitution reactions and the resulting derivatives.

| Reaction Type | Reagent(s) | Product Type |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-1,5-diazocan-3-ol |

| Michael Addition | Methyl acrylate | Methyl 3-(1-(3-hydroxy-1,5-diazocan-1-yl))propanoate |

| Arylation | 2,4-Dinitrofluorobenzene | N-(2,4-Dinitrophenyl)-1,5-diazocan-3-ol |

Ring-Opening and Rearrangement Pathways of the 1,5-Diazocane System

The 1,5-diazocane ring, being an eight-membered heterocycle, is subject to specific ring-opening and rearrangement reactions, often driven by the release of ring strain or the participation of the heteroatoms.

Ring-Opening Reactions: While 1,5-diazocanes are generally stable, under certain conditions, the ring can be cleaved. One potential pathway for ring-opening involves the Hofmann elimination . This multi-step process would first require exhaustive methylation of both nitrogen atoms with an excess of methyl iodide to form the quaternary ammonium salts. Subsequent treatment with a strong base, such as silver oxide, could induce an elimination reaction, leading to the cleavage of one of the C-N bonds and the formation of an acyclic product.

Another possibility for ring-opening could involve reactions with specific reagents designed to cleave diamine systems, although such reactions are not commonly reported for simple 1,5-diazocanes and would likely require harsh conditions.

Rearrangement Pathways: Rearrangements of the 1,5-diazocane skeleton are less common but could be envisaged under specific catalytic or thermal conditions. Transannular reactions, where a substituent on one part of the ring interacts with another part, are a possibility in medium-sized rings like this. For example, if the hydroxyl group were converted to a good leaving group, an intramolecular nucleophilic attack by the second nitrogen atom could potentially lead to a bicyclic system, representing a skeletal rearrangement. However, such pathways are speculative without specific experimental evidence for this compound.

| Transformation | Reagents | Expected Outcome |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, heat | Ring-opened acyclic amine |

| Transannular Reaction (Hypothetical) | 1. TsCl, pyridine (B92270) 2. Heat | Formation of a bicyclic product |

Mechanistic Investigations of Reactions Involving 1,5 Diazocan 3 Ol 2hcl

Exploration of Reaction Mechanisms in Ring Formation

The synthesis of the 1,5-diazocane ring, the central scaffold of 1,5-Diazocan-3-ol (B1655388) 2HCl, is a significant challenge in synthetic chemistry due to the entropic and enthalpic barriers associated with forming medium-sized eight-membered rings. rsc.orgresearchgate.net Mechanistic investigations have focused on various strategies to construct this heterocyclic system, primarily involving nucleophilic additions and rearrangement processes.

Nucleophilic Addition Pathways

Nucleophilic addition is a fundamental reaction class in the synthesis of the 1,5-diazocane framework and its derivatives. These pathways are critical both in the formation of precursors and in the final functionalization steps.

One plausible synthetic route to 1,5-Diazocan-3-ol involves the reduction of a ketone precursor, 1,5-diazocan-3-one. This transformation is a classic example of a nucleophilic addition reaction. In this step, a hydride reagent (e.g., from sodium borohydride (B1222165), NaBH₄) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This attack forces the pi electrons of the carbon-oxygen double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically from a protic solvent, neutralizes the alkoxide to yield the final alcohol, 1,5-Diazocan-3-ol.

Furthermore, the assembly of the diazocane ring itself can rely on intramolecular nucleophilic additions. For instance, the synthesis of related 1,5-diazocan-2-ones has been achieved through metal-templated, strain-release-driven intramolecular nucleophilic addition of amines to cyclopropenes. rsc.orgresearchgate.net These reactions underscore the versatility of nucleophilic addition in constructing the challenging eight-membered ring system.

Rearrangement Processes (e.g., Beckman rearrangement derivatives)

Rearrangement reactions provide powerful tools for ring expansion, allowing for the synthesis of complex cyclic systems from more readily available smaller rings. The Beckmann rearrangement, in particular, has been identified as a key strategy for the formation of the 1,5-diazocane skeleton. nih.gov

A proposed synthesis utilizes a double Beckmann rearrangement on a derivative of 1,4-cyclohexanedione (B43130). The mechanism proceeds as follows:

Oxime Formation: The initial step involves the reaction of 1,4-cyclohexanedione with hydroxylamine. This is a nucleophilic addition to the carbonyl groups to form a bis-oxime intermediate.

Acid Catalysis and Rearrangement: The bis-oxime is then treated with a strong acid (e.g., fuming sulfuric acid). nih.gov The acid protonates a hydroxyl group on one of the oximes, converting it into a good leaving group (water).

Migration and Ring Expansion: Concurrently with the departure of the water molecule, an alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This concerted migration-elimination step expands the six-membered ring into a seven-membered lactam (a cyclic amide).

Second Rearrangement: The process is repeated on the second oxime functionality, leading to a second ring expansion and the formation of the eight-membered bis-lactam, 1,5-diazocane-2,4-dione.

Reduction: The resulting dione (B5365651) can then be reduced to form the 1,5-diazocane ring, which can be further modified to yield 1,5-Diazocan-3-ol. This double rearrangement strategy elegantly overcomes the challenges of directly forming the eight-membered ring. nih.gov

Computational Chemistry for Reaction Pathway Elucidation

In the absence of extensive experimental data, computational chemistry has become an indispensable tool for investigating complex reaction mechanisms. Methods such as Density Functional Theory (DFT) allow for the modeling of reaction pathways, the calculation of the energies of reactants, intermediates, transition states, and products, and the visualization of molecular orbital interactions.

For the synthesis of the 1,5-diazocane ring, computational modeling could be used to:

Validate Proposed Mechanisms: The energy profile for the double Beckmann rearrangement could be calculated to confirm that the proposed intermediates and transition states are energetically feasible.

Compare Competing Pathways: Computational studies can help determine why certain regioisomers or products are formed preferentially by comparing the activation barriers of different potential reaction pathways.

Analyze Transition States: The geometry of transition states, such as the concerted migration-elimination step in the Beckmann rearrangement, can be modeled to provide a deeper understanding of the electronic and steric factors governing the reaction.

While specific computational studies focused solely on the reaction pathways of 1,5-Diazocan-3-ol 2HCl are not prominent in the literature, the application of these theoretical tools to the general mechanisms described above provides a powerful approach to elucidating the intricate details of its formation.

Spectroscopic and Advanced Structural Analysis of 1,5 Diazocan 3 Ol 2hcl

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

A combination of spectroscopic methods is typically employed to piece together the molecular puzzle, each providing unique insights into the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1,5-Diazocan-3-ol (B1655388) 2HCl, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the eight-membered ring and the hydroxyl group. The chemical shifts of the methylene protons adjacent to the nitrogen atoms would be significantly influenced by the protonation state of the nitrogens in the dihydrochloride (B599025) salt, likely appearing at a downfield region (around 3.0-4.0 ppm). The proton on the carbon bearing the hydroxyl group (C3-H) would also have a characteristic chemical shift. Coupling patterns between adjacent protons would be crucial in establishing the connectivity of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. For the symmetric 1,5-diazocane ring, a reduced number of signals would be expected. The carbon atom attached to the hydroxyl group (C3) would exhibit a chemical shift in the range typical for alcohols (around 60-70 ppm). The carbons adjacent to the nitrogen atoms would also show characteristic downfield shifts due to the electron-withdrawing effect of the ammonium (B1175870) groups.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below.

| Hypothetical NMR Data for 1,5-Diazocan-3-ol 2HCl |

| ¹H NMR (in D₂O) |

| Proton |

| C3-H |

| C2-H₂, C4-H₂ |

| C6-H₂, C8-H₂ |

| C7-H₂ |

| ¹³C NMR (in D₂O) |

| Carbon |

| C3 |

| C2, C4 |

| C6, C8 |

| C7 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the molecular formula of a compound. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (1,5-Diazocan-3-ol). The exact mass measurement from high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation, with characteristic losses of water (H₂O) from the alcohol group and fragmentation of the diazocane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The N-H stretching vibrations of the ammonium groups would also appear in this region. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

| Hypothetical IR Data for this compound |

| Vibrational Mode |

| O-H stretch |

| N-H stretch |

| C-H stretch |

| C-O stretch |

| C-N stretch |

Chiral Purity Determination and Stereochemical Assignment

Since 1,5-Diazocan-3-ol contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. The determination of chiral purity is crucial for any potential application. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and determining the enantiomeric excess (ee). Alternatively, the racemic mixture could be derivatized with a chiral resolving agent to form diastereomers, which could then be separated by standard chromatography techniques. The absolute stereochemistry could be determined by X-ray crystallography of a suitable crystalline derivative or by chiroptical methods such as circular dichroism (CD) spectroscopy in comparison with theoretical calculations.

Conformational Analysis of the Eight-Membered Ring

Eight-membered rings are known for their conformational flexibility. The 1,5-diazocane ring can adopt several conformations, such as chair-chair, boat-chair, and twist-boat-chair forms. The presence of the hydroxyl group at the C3 position and the protonation of the nitrogen atoms would influence the conformational equilibrium.

Theoretical Calculations of Preferred Conformations

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the relative stabilities of different conformations. acs.org These calculations can provide insights into the preferred geometry of the eight-membered ring in this compound. Theoretical studies on related diazocane systems have suggested that chair-chair and boat-chair conformations are often the most stable. The specific preferred conformation for this compound would depend on a balance of factors including steric hindrance, intramolecular hydrogen bonding, and solvent effects.

Experimental Techniques for Conformational Preference

The conformational landscape of a flexible eight-membered ring system like 1,5-diazocan-3-ol is complex. In solution, the molecule is likely to exist in equilibrium between several conformers, such as boat-chair, twist-boat, and crown shapes. The presence of the hydroxyl group and the protonated amine centers in the dihydrochloride salt introduces hydrogen bonding and electrostatic interactions that significantly influence this equilibrium. Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating the preferred conformation(s) in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for determining molecular conformation in solution.

¹H NMR: The chemical shifts, coupling constants (³JHH), and multiplicities of the proton signals provide a wealth of structural information. The coupling constants, governed by the Karplus relationship, are particularly sensitive to the dihedral angles between adjacent protons, allowing for the determination of the ring's geometry. For a substituted diazocane, the protons on the carbon backbone would exhibit complex splitting patterns indicative of the ring's puckering.

¹³C NMR: The chemical shifts of the carbon atoms are indicative of their local electronic environment and can help distinguish between different conformations where carbons may be shielded or deshielded.

2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining through-space proximity between protons. The observation of NOE cross-peaks between specific protons can confirm a particular folding of the diazocane ring, such as a boat-chair conformation where certain axial and equatorial protons are close to each other.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in the spectra, such as the broadening or sharpening of signals, can provide information about the energy barriers between different conformers and the thermodynamics of the equilibrium.

In a study of a dipyrazolo-1,5-diazocine derivative, NMR spectroscopy was used to deduce a symmetrical conformational behavior in solution. mdpi.com This contrasts with the solid-state structure, highlighting the importance of solution-phase analysis. For this compound, the analysis would likely reveal a preferred conformation stabilized by intramolecular hydrogen bonding involving the hydroxyl group and the protonated nitrogen atoms.

Solid-State Structure and X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted by the molecule in the crystal lattice.

Single-Crystal X-ray Diffraction:

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer, where it is irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The key information obtained from an X-ray crystal structure analysis would include:

Conformation of the Diazocane Ring: The analysis would unambiguously identify the ring conformation (e.g., boat-chair, twist-boat). For instance, in a crystalline derivative of dipyrazolo-1,5-diazocine, the eight-membered ring was found to adopt a bathtub conformational orientation. mdpi.com

Intra- and Intermolecular Interactions: The precise location of the chloride counter-ions and the positions of hydrogen atoms (which can be located using high-resolution data) would reveal the intricate network of hydrogen bonds. It would be expected that the hydroxyl proton and the ammonium protons form strong hydrogen bonds with the chloride ions and potentially with the nitrogen and oxygen atoms of neighboring molecules, creating a stable three-dimensional supramolecular architecture.

Geometric Parameters: Exact bond lengths and angles would confirm the hybridization and strain within the molecule.

The crystallographic data is typically presented in a standardized format, as shown in the hypothetical table below, which illustrates the type of information that would be obtained for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₆Cl₂N₂O |

| Formula Weight | 203.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are placeholders and represent the type of data expected from a single-crystal X-ray diffraction experiment.

Applications of 1,5 Diazocan 3 Ol 2hcl in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant 1,5-Diazocine and 1,5-Diazocan-2-one (B1629719) Core Structures

The 1,5-diazocine and 1,5-diazocan-2-one core structures are found in a number of natural products and synthetic compounds with interesting biological activities. researchgate.netnih.govresearchgate.net The synthesis of these eight-membered nitrogen heterocycles is an active area of research. researchgate.net 1,5-Diazocan-3-ol (B1655388) can be envisioned as a key precursor for both of these important molecular frameworks.

The synthesis of 1,5-diazocines, which are partially unsaturated eight-membered rings, often involves multi-step sequences. beilstein-journals.orgbeilstein-journals.org The 1,5-diazocan-3-ol could be a starting point for such syntheses, where the hydroxyl group could be eliminated to introduce a double bond, or the ring could be oxidized. Various synthetic strategies have been developed for the preparation of functionalized diazocines, including reductive ring closures. beilstein-journals.org

The 1,5-diazocan-2-one scaffold, a cyclic amide within the eight-membered ring, is another important target. researchgate.netresearchgate.net The synthesis of these structures often involves cyclization of linear amino acid precursors. However, a pre-formed 1,5-diazocane ring, such as that in 1,5-Diazocan-3-ol, could offer an alternative and potentially more efficient route. The hydroxyl group at the 3-position could be oxidized to a ketone, which could then undergo a Beckmann rearrangement or other ring-expansion/rearrangement reactions to afford the desired lactam.

The following table outlines potential synthetic transformations of 1,5-Diazocan-3-ol to these key pharmacological cores.

| Target Core Structure | Potential Synthetic Transformation of 1,5-Diazocan-3-ol |

| 1,5-Diazocine | Dehydration of the alcohol followed by oxidation or other unsaturation methods |

| 1,5-Diazocan-2-one | Oxidation of the alcohol to a ketone, followed by rearrangement (e.g., Beckmann) |

Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, heavily relies on the use of chiral auxiliaries and ligands. sigmaaldrich.comresearchgate.net Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction. Chiral vicinal diamines are particularly effective as both chiral auxiliaries and ligands. sigmaaldrich.com

1,5-Diazocan-3-ol is a chiral molecule, and its dihydrochloride (B599025) salt can be resolved to obtain the pure enantiomers. This enantiopure form has the potential to be a valuable tool in asymmetric synthesis. The two nitrogen atoms can coordinate to metal centers, making it a potential bidentate ligand for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The hydroxyl group can also be involved in coordination or can be further functionalized to tune the steric and electronic properties of the ligand.

Furthermore, the chiral 1,5-diazocane backbone can be incorporated into more complex ligand structures. The development of chiral guanidines and their derivatives has emerged as a powerful strategy in organocatalysis, and the diamine functionality of 1,5-diazocan-3-ol could serve as a starting point for the synthesis of novel chiral guanidine (B92328) catalysts. rsc.org

The potential applications of enantiopure 1,5-Diazocan-3-ol in asymmetric synthesis are summarized below.

| Application in Asymmetric Synthesis | Rationale |

| Chiral Ligand for Metal Catalysis | The two nitrogen atoms can act as a bidentate ligand, creating a chiral environment around a metal center. |

| Chiral Auxiliary | Can be temporarily attached to a substrate to control the stereochemistry of a reaction. |

| Precursor for Chiral Organocatalysts | The diamine functionality can be used to synthesize more complex chiral catalysts, such as chiral guanidines. |

Integration into Supramolecular Architectures and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies. rsc.orgnih.gov Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. Cyclic compounds, particularly macrocycles containing heteroatoms like nitrogen, are excellent candidates for host molecules.

The 1,5-diazocane ring of 1,5-Diazocan-3-ol, with its defined conformation and hydrogen bonding capabilities (both as donors and acceptors), makes it an interesting building block for the construction of supramolecular architectures. The two nitrogen atoms can participate in hydrogen bonding networks, which are crucial for the self-assembly of molecules into well-defined structures.

Furthermore, the 1,5-diazocane ring can act as a simple host for small guest molecules, or it can be incorporated into larger macrocyclic structures to create more sophisticated host systems. The synthesis of polyaza macrocycles is a well-established field, and the principles used in their synthesis could be applied to incorporate the 1,5-diazocan-3-ol unit into larger ring systems. researchgate.net These larger macrocycles could then be used for molecular recognition, sensing, or as components of molecular machines.

The potential roles of 1,5-Diazocan-3-ol in supramolecular chemistry are outlined in the table below.

| Role in Supramolecular Chemistry | Key Structural Features |

| Building Block for Self-Assembling Systems | Presence of hydrogen bond donors and acceptors (N-H and O-H groups). |

| Simple Host Molecule | The cyclic structure can encapsulate small guest molecules. |

| Component of Larger Macrocyclic Hosts | Can be incorporated into larger ring systems to create more complex host molecules. |

Future Research Directions and Uncharted Frontiers for 1,5 Diazocan 3 Ol 2hcl

Development of More Sustainable and Green Synthesis Methodologies

The imperative for environmentally benign chemical processes necessitates the development of sustainable and green synthesis methodologies for 1,5-Diazocan-3-ol (B1655388) 2HCl. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should focus on aligning the synthesis of this compound with the principles of green chemistry.

Key areas of exploration include the use of renewable starting materials, the development of solvent-free or aqueous-based reaction systems, and the implementation of energy-efficient processes such as sonochemistry or microwave-assisted synthesis. researchgate.net Green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic pathways. mdpi.commdpi.comoulu.finih.gov The goal is to develop a synthetic protocol that is not only efficient and high-yielding but also minimizes its environmental footprint.

Table 1: Comparison of Green Chemistry Metrics for Synthetic Routes

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Target) |

| Atom Economy | Low-Moderate | High (>80%) |

| E-Factor | High (>100) | Low (<10) |

| Solvent Use | Halogenated solvents | Water, bio-solvents, or solvent-free |

| Energy Input | High (prolonged heating/cooling) | Low (microwave, sonication) |

| Reagent Toxicity | Use of hazardous reagents | Use of benign or catalytic reagents |

Exploration of Novel Catalytic Approaches for 1,5-Diazocane Functionalization

The functionalization of the 1,5-diazocane scaffold is key to unlocking its potential in various applications. Novel catalytic approaches can provide efficient and selective methods for modifying the structure of 1,5-Diazocan-3-ol 2HCl, introducing new functional groups and creating a library of derivatives with diverse properties.

Future research should investigate the application of transition-metal catalysis, organocatalysis, and biocatalysis for the selective functionalization of the diazocane ring. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl substituents, while C-H activation strategies could enable direct functionalization of the carbon backbone. scispace.comresearchgate.netnih.gov The development of stereoselective catalytic methods would also be of significant interest for accessing chiral derivatives.

Advanced Materials Science Applications and Polymer Chemistry Integration

The unique structural features of 1,5-diazocane derivatives, including their potential as ligands and building blocks for larger architectures, make them attractive candidates for applications in materials science and polymer chemistry. Research in this area could lead to the development of novel materials with tailored properties.

One promising avenue is the incorporation of 1,5-Diazocan-3-ol as a monomer or cross-linking agent in polymer synthesis. nih.gov This could lead to the creation of polymers with enhanced thermal stability, specific metal-binding capabilities, or photoresponsive behavior. nih.gov For example, the integration of diazocine units into polymer backbones has been shown to create photoresponsive materials. nih.gov The hydroxyl group of 1,5-Diazocan-3-ol provides a convenient handle for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers.

Table 2: Potential Properties of Polymers Incorporating 1,5-Diazocan-3-ol

| Polymer Type | Potential Property | Potential Application |

| Polyesters/Polyamides | Enhanced thermal stability, biodegradability | High-performance plastics, biomedical materials |

| Coordination Polymers | Metal ion sensing, catalysis | Sensors, catalytic materials |

| Photoresponsive Polymers | Light-induced conformational changes | Smart materials, optical switches |

Interdisciplinary Research with Computational Design and Machine Learning in Chemical Synthesis

The integration of computational chemistry and machine learning offers powerful tools to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel 1,5-diazocane derivatives. nih.govresearchgate.net This interdisciplinary approach can guide experimental work, reducing the need for extensive trial-and-error, and provide deeper insights into the structure-property relationships of these compounds.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the conformational landscape of 1,5-Diazocan-3-ol and its derivatives, providing valuable information for the design of catalysts and substrates for selective functionalization. researchgate.netmdpi.comnih.govmdpi.com Machine learning models can be trained on existing chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. acs.orgchemrxiv.orgnih.govnih.govrsc.orgsemanticscholar.orgchemrxiv.orgnih.gov For instance, a model could be developed to predict the regioselectivity of a particular functionalization reaction on the diazocane ring.

Table 3: Application of Computational and Machine Learning Tools

| Tool | Application | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies | Prediction of stable conformers, understanding of reaction pathways |

| Molecular Dynamics (MD) Simulations | Study of polymer chain dynamics | Insight into the bulk properties of polymers containing the diazocane unit |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties | Identification of key structural features for desired properties |

| Machine Learning for Retrosynthesis | Proposing novel synthetic routes | Design of more efficient and sustainable syntheses |

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, catalysis, materials science, and data-driven chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for solubilizing 1,5-Diazocan-3-ol 2HCl in vitro, and how do solvent choices impact experimental outcomes?

- Methodological Answer : Solubility varies significantly with solvent polarity and temperature. For 2HCl salts, use solvents like DMSO (≥20.65 mg/mL) or water with gentle warming (≥37.95 mg/mL in H2O). Ethanol may require ultrasonication for dissolution (≥2.21 mg/mL). Pre-warm solvents to 37°C for optimal solubility, and validate stability post-reconstitution via HPLC or UV-Vis spectroscopy .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in calcium channel inhibition studies?

- Methodological Answer : Use IC50 determination protocols with cell viability assays (e.g., MTT or ATP-based assays). Start with a 10 mM stock solution in DMSO, diluted in culture media to avoid solvent toxicity (<0.1% DMSO). Include positive controls (e.g., verapamil for calcium channels) and validate target engagement via patch-clamp electrophysiology or calcium flux assays .

Q. What storage conditions are critical for maintaining this compound stability, and how can degradation be monitored?

- Methodological Answer : Store lyophilized powder at -20°C in desiccated conditions. For short-term use (<1 month), reconstituted solutions in DMSO can be stored at 4°C. Monitor degradation via NMR for structural integrity or mass spectrometry for purity. Avoid freeze-thaw cycles, which may precipitate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dual pro-apoptotic and autophagy-inducing effects in cancer models?

- Methodological Answer : Use genetic (e.g., CRISPR knockouts) or pharmacological inhibitors (e.g., 3-methyladenine for autophagy) to isolate mechanisms. Combine flow cytometry (Annexin V/PI staining) with Western blotting (LC3-II/p62 for autophagy; cleaved caspase-3 for apoptosis). Dose-dependent studies (0.1–10 µM) can clarify thresholds for pathway activation .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics, and how does solubility affect bioavailability?

- Methodological Answer : Use xenograft models (e.g., colorectal cancer PDX) with intraperitoneal or oral administration. Monitor plasma concentrations via LC-MS/MS. High water solubility (as seen with F8·2HCl) improves bioavailability; compare salt forms (e.g., free base vs. 2HCl) to assess absorption and tissue distribution .

Q. How should researchers validate the specificity of this compound’s interaction with non-calcium channel targets (e.g., PI3K/AKT/mTOR)?

- Methodological Answer : Perform kinase profiling assays (e.g., KINOMEscan) to rule off-target effects. Use siRNA silencing of mTOR or AKT in combination with compound treatment to confirm pathway suppression. Cross-validate with phospho-specific antibodies in Western blots .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent synergy between this compound and autophagy inhibitors?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Use SynergyFinder software to quantify additive/synergistic effects. Include replicates (n ≥ 3) and normalize to vehicle controls. Report 95% confidence intervals for IC50 shifts .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

- Methodological Answer : Require certificates of analysis (CoA) with HPLC purity ≥95% and residual solvent data. Pre-test each batch in a standardized assay (e.g., calcium flux inhibition) and calibrate against a reference standard. Document lot numbers in publications for reproducibility .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in aerosol-generating procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.